An In-Depth Technical Guide to 4-Bromo-2,6-dimethylpyridine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-2,6-dimethylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
4-Bromo-2,6-dimethylpyridine, also known as 4-bromo-2,6-lutidine, is a heterocyclic organic compound of significant interest in the realms of medicinal chemistry and materials science.[1] Structurally, it features a pyridine ring substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions. This arrangement of substituents imparts a unique combination of reactivity and steric hindrance, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the strategic introduction of diverse functionalities, while the flanking methyl groups can influence the molecule's conformation and interactions with biological targets.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-2,6-dimethylpyridine, detailed protocols for its synthesis and purification, and an exploration of its critical role in modern synthetic chemistry, particularly in the construction of novel pharmaceutical agents.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-2,6-dimethylpyridine is fundamental to its effective application in research and development. This compound is typically a colorless to pale yellow solid at room temperature, a physical state that is dependent on its purity.[1] It exhibits moderate polarity and is soluble in a range of common organic solvents, though it has limited solubility in water.[1]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 5093-70-9 | [3][4] |
| Molecular Formula | C₇H₈BrN | [3][4] |
| Molecular Weight | 186.05 g/mol | [3][4] |
| Appearance | Colorless low melting solid or colorless to pale yellow liquid/solid | [5] |
| Melting Point | 28-33 °C | [6][7] |
| Boiling Point | 207.3 °C at 760 mmHg; 81 °C at 14 mmHg | [5][7] |
| Density | 1.415 g/cm³ | [5] |
| Flash Point | 79.2 °C | [5] |
| Refractive Index | 1.547 | [5] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Structural Identifiers
| Identifier Type | Value | Source(s) |
| IUPAC Name | 4-bromo-2,6-dimethylpyridine | [3] |
| Synonyms | 4-Bromo-2,6-lutidine, 2,6-Dimethyl-4-bromopyridine | [1][3] |
| InChI | InChI=1S/C7H8BrN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | [1][3] |
| InChIKey | VTRFAYHJKSKHGY-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1=CC(=CC(=N1)C)Br | [1][3] |
Synthesis and Purification: A Practical Approach
The synthesis of 4-bromo-2,6-dimethylpyridine is most commonly achieved through a Sandmeyer-type reaction, starting from the readily available 4-amino-2,6-dimethylpyridine (4-amino-2,6-lutidine). This method provides a reliable and scalable route to the desired product.
Experimental Protocol: Synthesis from 4-Amino-2,6-dimethylpyridine
This protocol is adapted from established methodologies for the synthesis of bromopyridines from their corresponding amino precursors.[8]
Step 1: Diazotization and Bromination
Figure 1: Diazotization and bromination of 4-amino-2,6-lutidine.
-
In a well-ventilated fume hood, dissolve 4-amino-2,6-dimethylpyridine in a suitable acid (e.g., hydrobromic acid) with cooling in an ice-salt bath to a temperature between -15 °C and 3 °C.[8] The formation of the amine salt is an exothermic process.
-
Slowly add liquid bromine dropwise to the cooled solution, maintaining the low temperature. The amount of bromine should be in stoichiometric excess.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. This step generates the unstable diazonium salt intermediate.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified period to ensure complete conversion.
Step 2: Work-up and Isolation
Figure 2: Workflow for the work-up and isolation of the crude product.
-
Carefully adjust the pH of the reaction mixture to be alkaline using a suitable base (e.g., sodium hydroxide solution), while keeping the mixture cool.[8]
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Combine the organic layers and wash with water and then with brine to remove any residual acid and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-bromo-2,6-dimethylpyridine.[8]
Purification by Recrystallization
For obtaining a high-purity solid product, recrystallization is a highly effective technique. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol: Recrystallization
-
Dissolve the crude 4-bromo-2,6-dimethylpyridine in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, hexanes).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methyl protons. The chemical shift of the aromatic protons will be influenced by the bromine atom and the nitrogen in the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments: the two equivalent methyl carbons, the two equivalent aromatic carbons adjacent to the nitrogen, the single aromatic carbon bearing the bromine atom, and the two equivalent aromatic carbons adjacent to the methyl groups.
-
FTIR: The infrared spectrum will exhibit characteristic peaks corresponding to C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and a C-Br stretching vibration at a lower frequency.
Applications in Synthetic Chemistry
The synthetic utility of 4-bromo-2,6-dimethylpyridine primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9] 4-Bromo-2,6-dimethylpyridine is an excellent substrate for this reaction, allowing for the synthesis of a wide range of 4-aryl-2,6-dimethylpyridines. These structures are prevalent in many biologically active molecules.
Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with 4-bromo-2,6-dimethylpyridine to form a Pd(II) intermediate.[7]
-
Transmetalation: In the presence of a base, the organoboron species (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the bromide.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[7]
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for the synthesis of substituted alkynes, which are important precursors in organic synthesis and can be found in various natural products and pharmaceuticals. 4-Bromo-2,6-dimethylpyridine readily participates in Sonogashira couplings.
Reaction Mechanism: Sonogashira Coupling
The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper:
-
Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of 4-bromo-2,6-dimethylpyridine to a Pd(0) complex.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium complex are eliminated to form the product and regenerate the Pd(0) catalyst.
Figure 4: Catalytic cycles of the Sonogashira coupling reaction.
Safety and Handling
4-Bromo-2,6-dimethylpyridine is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8 °C.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek medical advice.
Conclusion
4-Bromo-2,6-dimethylpyridine stands out as a pivotal building block in contemporary organic synthesis. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it a valuable resource for researchers. The strategic placement of the bromine atom facilitates a range of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings, which are cornerstones of modern drug discovery and materials science. A comprehensive understanding of its synthesis, purification, and reactivity, as detailed in this guide, is essential for harnessing its full potential in the development of novel and functional molecules. As the demand for sophisticated molecular architectures continues to grow, the importance of versatile intermediates like 4-bromo-2,6-dimethylpyridine is set to increase, solidifying its place in the synthetic chemist's toolkit.
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